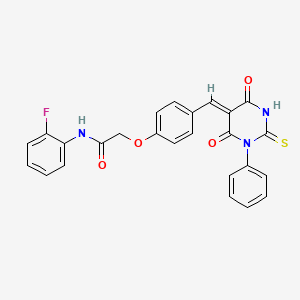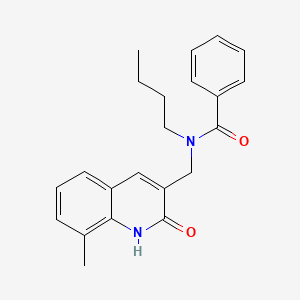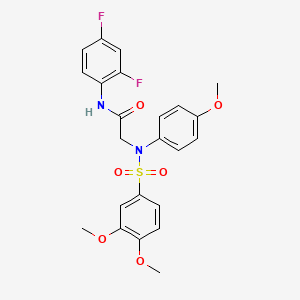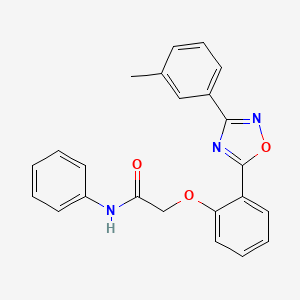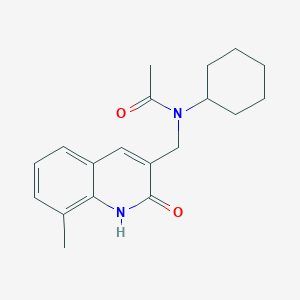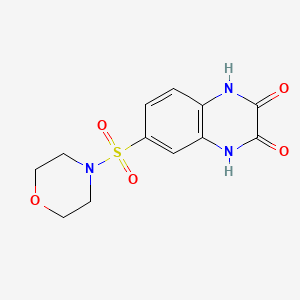
6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Chemical properties might include acidity or basicity, reactivity with common reagents, and types of reactions the compound can undergo .作用機序
Target of Action
Quinoxaline derivatives have been extensively researched due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Biochemical Pathways
Quinoxaline derivatives have been known to demonstrate a wide range of physicochemical and biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinoxaline derivatives have been known to demonstrate a wide range of physicochemical and biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The reaction of quinoxaline derivatives is known to be controlled by the reaction atmosphere , suggesting that environmental factors may play a role in their action.
実験室実験の利点と制限
One of the main advantages of 6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione is its high selectivity for AMPA receptors, which allows for the specific study of the role of these receptors in various physiological and pathological processes. In addition, this compound is relatively easy to use and has a well-established protocol for its application in various experimental models. However, one of the limitations of this compound is its potential off-target effects, which may complicate the interpretation of experimental results. In addition, this compound has a relatively short half-life, which may limit its use in long-term experiments.
将来の方向性
There are several potential future directions for the use of 6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione in scientific research. One area of interest is the study of the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another potential direction is the development of new and more selective AMPA receptor antagonists that may have improved efficacy and fewer off-target effects. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the complex mechanisms underlying various physiological and pathological processes.
合成法
The synthesis of 6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione involves a series of chemical reactions starting from 2,3-dichloroquinoxaline. The process involves the introduction of a morpholino group and a sulfonyl group to the quinoxaline ring, followed by oxidation and purification steps. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. AMPA receptors are ionotropic glutamate receptors that are widely distributed in the central nervous system and play a critical role in synaptic transmission and plasticity. This compound acts as a selective antagonist of AMPA receptors, blocking their activation by glutamate and preventing the influx of calcium ions into the postsynaptic neuron.
Safety and Hazards
特性
IUPAC Name |
6-morpholin-4-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c16-11-12(17)14-10-7-8(1-2-9(10)13-11)21(18,19)15-3-5-20-6-4-15/h1-2,7H,3-6H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWYWIAZSUIAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

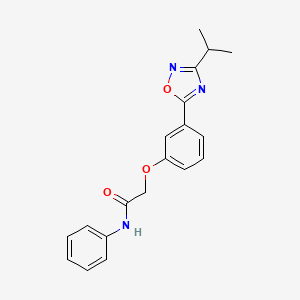
![4-ethoxy-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717413.png)
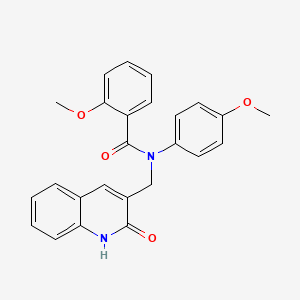
![2-ethoxy-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717420.png)
![N-(2,4-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717434.png)



